![molecular formula C20H26Si2 B14277789 [Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) CAS No. 136118-17-7](/img/structure/B14277789.png)
[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) is an organosilicon compound characterized by the presence of ethyne and phenylene groups linked to trimethylsilane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) typically involves the coupling of trimethylsilylacetylene with a phenylene derivative under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, which provides high yields and selectivity. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield silanes with different substituents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanocomposites, due to its ability to impart unique mechanical and thermal properties.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It is employed as a ligand in catalytic systems, enhancing the efficiency and selectivity of various chemical reactions.
Biological Studies: Research has explored its potential in drug delivery systems and as a precursor for bioactive compounds.
Wirkmechanismus
The mechanism by which [Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl groups can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. Additionally, the phenylene and ethyne groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares structural similarities with [Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) but differs in its functional groups and applications.
2,4-Difluorophenyl isocyanate: Another related compound with distinct chemical properties and reactivity.
Ethyl acetoacetate: Although structurally different, it is often used in similar synthetic applications.
Uniqueness
[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) is unique due to its combination of ethyne, phenylene, and trimethylsilane groups, which confer distinct chemical reactivity and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
136118-17-7 |
|---|---|
Molekularformel |
C20H26Si2 |
Molekulargewicht |
322.6 g/mol |
IUPAC-Name |
trimethyl-[4-[2-(4-trimethylsilylphenyl)ethynyl]phenyl]silane |
InChI |
InChI=1S/C20H26Si2/c1-21(2,3)19-13-9-17(10-14-19)7-8-18-11-15-20(16-12-18)22(4,5)6/h9-16H,1-6H3 |
InChI-Schlüssel |
GWWJUWBOBXXQKS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)

![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
![Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate](/img/structure/B14277733.png)
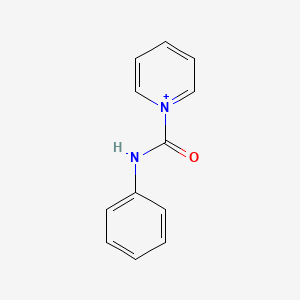
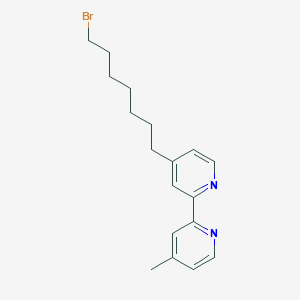
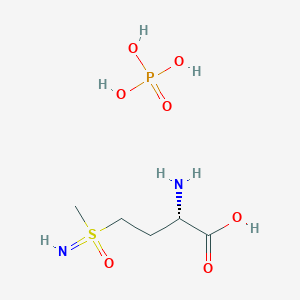

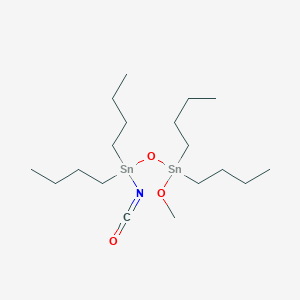


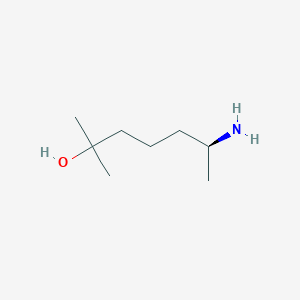
![1-[(1H-Indol-3-yl)acetyl]piperidin-2-one](/img/structure/B14277780.png)

